Cyclohexanone: A Comprehensive Technical Guide for Synthetic Applications
Cyclohexanone: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756), a cyclic ketone with the chemical formula C6H10O, is a pivotal intermediate and solvent in the realm of organic synthesis.[1][2] Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of organic molecules, from polymers like nylon to pharmaceuticals and fine chemicals.[1][3] This technical guide provides an in-depth overview of the essential physical and chemical properties of cyclohexanone, along with detailed experimental protocols for its key transformations, tailored for professionals in research and development.
Physical and Spectroscopic Properties of Cyclohexanone
A thorough understanding of the physical and spectroscopic characteristics of cyclohexanone is fundamental for its effective use in synthesis, including for reaction monitoring, purification, and product characterization. Cyclohexanone is a colorless to pale yellow oily liquid with an odor reminiscent of acetone (B3395972) and peppermint.[1][2][3] It is miscible with most common organic solvents and is slightly soluble in water.[1][4]
Table 1: Physical Properties of Cyclohexanone
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O | [1][2] |
| Molar Mass | 98.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow oily liquid | [1][2] |
| Odor | Peppermint and acetone-like | [1][3] |
| Density | 0.9478 g/mL at 25 °C | [2][4] |
| Melting Point | -47 °C | [1][2][3] |
| Boiling Point | 155.6 °C | [1][2][3] |
| Flash Point | 44 °C (111 °F) | [1][5] |
| Solubility in water | 8.6 g/100 mL (20 °C) | [4] |
| Refractive Index (nD) | 1.4507 at 20 °C | [1][2] |
Table 2: Spectroscopic Data of Cyclohexanone
| Spectroscopic Technique | Key Data | Reference(s) |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹ | [6][7] |
| C-H stretching just below 3000 cm⁻¹ | [8] | |
| ¹H NMR Spectroscopy | Multiplet at ~2.3 ppm (α-protons) | [9][10] |
| Multiplet at ~1.8 ppm (β- and γ-protons) | [9][10] | |
| ¹³C NMR Spectroscopy | C=O carbon at ~212 ppm | [11][12] |
| α-carbons at ~42 ppm | [11][12] | |
| β- and γ-carbons at ~27 and ~25 ppm respectively | [11][12] | |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 98 | [13][14][15] |
| Base peak at m/z 55 | [13][14][15] | |
| Significant fragment at m/z 69 | [13][14][15] |
Chemical Properties and Key Synthetic Transformations
The reactivity of cyclohexanone is dominated by its ketone functional group, which allows for a variety of important chemical transformations. These include reactions at the carbonyl carbon and at the α-positions.
Enolate Formation and Aldol (B89426) Condensation
Cyclohexanone readily forms an enolate in the presence of a base, which can then act as a nucleophile in subsequent reactions.[16][17] A classic example is the aldol condensation, where the enolate of one cyclohexanone molecule attacks the carbonyl carbon of another, leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.[13][18]
Reduction to Cyclohexanol (B46403)
Cyclohexanone can be readily reduced to the corresponding secondary alcohol, cyclohexanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation in a laboratory setting due to its mildness and selectivity.
Oxidation to Adipic Acid
The oxidation of cyclohexanone is a commercially significant reaction, as it is a key step in the production of adipic acid, a precursor to nylon-6,6. Strong oxidizing agents, such as nitric acid or potassium permanganate (B83412), are typically employed to cleave the cyclic ketone and form the dicarboxylic acid.
Experimental Protocols
The following are detailed methodologies for key synthetic transformations of cyclohexanone.
Protocol 1: Reduction of Cyclohexanone to Cyclohexanol using Sodium Borohydride
This procedure outlines the reduction of cyclohexanone to cyclohexanol using sodium borohydride in an aqueous alkaline solution.
Materials:
-
Cyclohexanone (7.6 g, 8.0 mL, 77 mmol)
-
Sodium hydroxide (B78521) (1.55 g, 38.8 mmol)
-
Sodium borohydride (1.33 g, 35.2 mmol)
-
Water (200 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask, combine 7.6 g (8.0 mL) of cyclohexanone and 200 mL of water.
-
Begin stirring the mixture with a magnetic stirrer and add 1.55 g of sodium hydroxide pellets.
-
Once the sodium hydroxide has dissolved, slowly and carefully add 1.33 g of sodium borohydride to the flask.
-
After 5 minutes, attach a reflux condenser and heat the mixture on a steam bath to approximately 100 °C for 30 minutes with continued stirring.
-
Cool the flask in an ice bath and then transfer the contents to a separatory funnel.
-
Extract the aqueous mixture with two 100 mL portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the drying agent by filtration.
-
Distill off the diethyl ether.
-
Collect the fraction boiling between 155 °C and 165 °C, which is the cyclohexanol product.
Safety Precautions: This reaction may produce hydrogen gas and should be performed in a well-ventilated fume hood.[6] Sodium borohydride is a reactive substance and should be handled with care.
Protocol 2: Oxidation of Cyclohexanone to Adipic Acid using Potassium Permanganate
This protocol describes the oxidation of cyclohexanone to adipic acid using potassium permanganate in a basic solution.
Materials:
-
Cyclohexanone (0.0025 moles)
-
Potassium permanganate (0.0050 moles)
-
10% Sodium hydroxide solution
-
Sodium bisulfite (if needed)
-
Concentrated hydrochloric acid (12 M)
-
Water
-
50 mL Erlenmeyer flask
-
Stirring apparatus
-
Boiling water bath
-
Filter paper
-
Vacuum filtration apparatus
-
Beaker
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 0.0025 moles of cyclohexanone with a solution of 0.0050 moles of potassium permanganate in 15 mL of water.
-
Make the solution slightly basic by adding 3 drops of 10% aqueous NaOH.
-
Stir the solution gently for 10 minutes at room temperature.
-
Place the flask in a boiling water bath for 20 minutes. Periodically check for the presence of unreacted permanganate by spotting a drop of the reaction mixture on filter paper; a purple ring indicates remaining permanganate.
-
If permanganate persists after 20 minutes, add a small amount of sodium bisulfite to decompose it.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with 2 mL of hot water, collecting the filtrate.
-
Transfer the filtrate to a small beaker and concentrate it to a volume of less than 5 mL by boiling.
-
Cool the solution and acidify it with concentrated (12 M) HCl until it is acidic to litmus (B1172312) paper, then add an additional 10 drops of HCl.
-
Cool the solution in an ice bath to complete the precipitation of adipic acid.
-
Collect the product by vacuum filtration.
Safety Precautions: Potassium permanganate is a strong oxidizing agent. Concentrated hydrochloric acid is corrosive. Handle both with appropriate personal protective equipment in a fume hood.
Safety and Handling
Cyclohexanone is a flammable liquid and vapor.[5] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage and skin irritation. It is crucial to handle cyclohexanone in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[5]
Conclusion
Cyclohexanone's rich chemistry and its role as a versatile building block make it an indispensable tool in modern organic synthesis. A comprehensive understanding of its physical properties, spectroscopic signatures, and reaction pathways is essential for its effective and safe utilization in the laboratory. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of novel compounds and the development of new synthetic methodologies.
References
- 1. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]
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- 7. scribd.com [scribd.com]
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- 9. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. CN102557908A - Preparation method of 2- (cyclohex-1' -enyl) cyclohexanone - Google Patents [patents.google.com]
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- 12. scribd.com [scribd.com]
- 13. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amherst.edu [amherst.edu]
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